After a thorough search of the available scientific literature and patent databases, I was unable to find specific research on the mechanism of action for a drug called "Teloxantrone." It is possible that:
The most prominent and closely related compound found in the search results is Mitoxantrone (Novantrone). Given that the names are similar and both appear to be antineoplastic agents, the extensive research on Mitoxantrone's mechanisms may serve as a useful reference.
Mitoxantrone is a synthetic anthracenedione with multiple, well-characterized mechanisms that contribute to its efficacy in treating cancer and multiple sclerosis [1] [2]. The table below summarizes its core mechanisms and the related evidence.
| Mechanism of Action | Biological Impact | Experimental Evidence / Key Findings |
|---|---|---|
| Type II Topoisomerase Inhibition [2] | Induces DNA double-strand breaks, disrupting DNA synthesis and repair [3]. | Increased DNA damage signaling (γH2AX+) and apoptosis in leukemia cells; phospho-DNA-PKcs activation indicates repair via non-homologous end joining (NHEJ) [3]. |
| Immunosuppressive Effects [1] | Reduces proliferation of T cells, B cells, and macrophages; impairs antigen presentation and pro-inflammatory cytokine secretion. | Broad effects on immune cells; used in treating worsening forms of multiple sclerosis (MS) [1]. |
| Toll-like Receptor 4 (TLR4) Antagonism [4] | Inhibits TLR4 activation and downstream NF-κB signaling, decreasing secretion of TNF-α. | Identified via virtual screening; binding confirmed on TLR4-expressing membrane fractions; reduced TNF-α in primary mouse microglia [4]. |
| Eukaryotic Elongation Factor-2 Kinase (eEF-2K) Inhibition [5] | Blocks eEF-2K-mediated activation of Akt and cytoprotective autophagy, sensitizing cancer cells to mTOR inhibitors (rapalogs). | Identified via structure-based virtual screening; SPR binding and activity analysis confirmed; combination with everolimus showed synergistic cytotoxicity in breast cancer cells [5]. |
For researchers looking to investigate these mechanisms, here are the methodologies from key studies.
1. Protocol for Assessing DNA Damage and Repair (NHEJ) This method is used to evaluate the intrinsic and stroma-induced resistance to Mitoxantrone, particularly in acute myeloid leukemia (AML) [3].
2. Protocol for TLR4 Antagonism Screening and Validation This workflow describes the identification and validation of Mitoxantrone as a TLR4 antagonist [4].
The following diagram synthesizes the multi-target mechanism of Mitoxantrone and the experimental workflow for TLR4 antagonism screening, based on the information from the search results [1] [3] [5].
Diagram: Mitoxantrone's multi-target mechanisms and the experimental workflow for identifying it as a TLR4 antagonist.
Teloxantrone (also referred to as DuP 937) is an anthrapyrazole, a class of synthetic compounds designed as analogs of anthracyclines like doxorubicin but with the goal of achieving comparable antitumor efficacy with reduced side effects, particularly cardiotoxicity [1].
The search results indicate that this compound advanced to Phase II clinical testing. The table below summarizes the available information on these trials:
| Trial Focus | Reported Outcome | Source Context |
|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | A Phase II trial was conducted. Specific efficacy results are not provided in the abstract. | [1] |
| Metastatic Malignant Melanoma | A Phase II trial was conducted. Specific efficacy results are not provided in the abstract. | [1] |
A key challenge is that the available summaries do not provide detailed efficacy data (like response rates) or safety profiles from these trials. The broader context suggests that, despite the promising preclinical profile of the anthrapyrazole class, this compound did not demonstrate sufficient clinical efficacy to warrant further development as a single agent in these cancer types.
Understanding this compound's early development requires looking at its preclinical background and mechanism of action, which are shared across the anthrapyrazole class.
The following diagram illustrates the logical flow from drug design to clinical outcome based on the available information:
> The developmental pathway of this compound, from its rational design based on the anthracycline structure to its clinical evaluation. The synthesis aimed to separate efficacy (DNA damage) from a key toxicity (cardiotoxicity). While preclinical data was promising, the clinical outcome in Phase II trials was limited efficacy.
Teloxantrone is an anthrapyrazole derivative, a class of synthetic compounds designed to retain the anticancer activity of anthracyclines while reducing cardiotoxicity [1]. Structurally, anthrapyrazoles are very similar to the anthracenedione drug Mitoxantrone [1]. This close structural relationship means that well-established analytical methods for Mitoxantrone can be strategically adapted for this compound method development.
The table below summarizes validated analytical methods for Mitoxantrone, which can be used as a reference for developing this compound assays.
| Method | Detection | Matrix | Sample Preparation | Key Chromatographic Conditions | Performance |
|---|---|---|---|---|---|
| HPLC-UV [2] | UV-Vis | Mouse plasma & tissues | Protein precipitation with sulfosalicylic acid & acetonitrile | Column: C18; Mobile phase: NaPhosphate Buffer (pH 3.0)/Acetonitrile (81:19) | Simple, economical, suitable for high-throughput tissue distribution studies |
| HPLC-ECD [3] | Electrochemical (+0.75 V) | Human plasma | Liquid-liquid extraction with methylene chloride | Column: μBondapak C18; Mobile phase: NaFormate Buffer (pH 3.0)/Acetonitrile (72:28) | High sensitivity (LLOQ: 0.1 ng/mL); 10x more sensitive than UV detection |
| LC-MS/MS [4] [5] | Tandem Mass Spectrometry | Rat plasma | Liquid-liquid extraction with ether-dichloromethane (3:2) | Column: C18; Mobile phase: Methanol/Ammonium Acetate with 0.1% Acetic Acid | High sensitivity (LLOQ: 0.5 ng/mL), high selectivity, rapid analysis (2.5 min/sample) |
Given the structural similarities, an LC-MS/MS method is recommended for its superior sensitivity and specificity. The following protocol is a proposed adaptation from Mitoxantrone methods.
1. Principle This method uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation and quantification of this compound in rat plasma. A structural analog (e.g., Mitoxantrone or a similar anthrapyrazole) is used as an Internal Standard (IS) to correct for procedural losses and instrument variability.
2. Materials and Reagents
3. Equipment and Instrumentation
4. Detailed Experimental Procedure
4.1. Preparation of Standard Solutions
4.2. Sample Preparation (Liquid-Liquid Extraction)
4.3. LC-MS/MS Conditions
The following diagram illustrates the complete experimental workflow:
5. Method Validation Once the initial method is developed, a full validation should be performed as per regulatory guidelines (e.g., ICH, FDA). Key parameters include:
1. Introduction Teloxantrone (also known as DuP 937 or CI-937) is an anthrapyrazole compound developed as a potential anticancer agent. Anthrapyrazoles were designed as synthetic analogues of the anthracycline class of chemotherapeutics (e.g., doxorubicin) but with the key aim of reducing cardiotoxic side effects, a major limitation of earlier drugs [1]. This application note details the protocol and findings from a 1993 Phase II study conducted by the Canadian National Cancer Institute Clinical Trial Group, which evaluated the efficacy and safety of this compound in patients with advanced colorectal carcinoma [1].
2. Mechanism of Action & Signaling Pathways The anthrapyrazoles, including this compound, are classified as DNA intercalating agents. Their primary mechanism of action involves inserting themselves between the base pairs of the DNA double helix. This intercalation disrupts the function of topoisomerase II, an enzyme critical for DNA unwinding and replication during cell division. The subsequent stabilization of the DNA-topoisomerase II complex leads to double-strand DNA breaks, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells [1].
While the search results do not provide a specific signaling pathway for this compound, its action is situated within the broader context of cytotoxic response to DNA damage. The diagram below illustrates this general mechanism and its cellular consequences.
3. Experimental Protocol & Study Design This section outlines the core methodology of the published Phase II trial [1].
4. Data Summary and Results The following table summarizes the key quantitative findings from the study as presented in the 1993 publication [1].
| Parameter | Result |
|---|---|
| Number of Patients Enrolled | Information limited in preview |
| Overall Response Rate (ORR) | 0% (No objective responses observed) |
| Stable Disease (SD) | A minority of patients (specific number unavailable) |
| Median Survival | 6.6 months |
| Primary Toxicity | Myelosuppression (Neutropenia) |
| Incidence of Febrile Neutropenia | 14% |
| Non-Hematologic Toxicity | Nausea, vomiting, alopecia |
5. Discussion and Conclusion The Phase II trial of this compound concluded that the drug, at the dose and schedule tested, lacked sufficient single-agent activity against advanced colorectal cancer to warrant further development for this specific indication [1]. The study highlights the challenge of developing effective cytotoxic therapies for colorectal cancer, a disease often resistant to chemotherapy.
The main takeaways are:
Since the 1993 this compound trial, the treatment landscape for colorectal cancer (CRC) has transformed dramatically, moving from non-specific cytotoxics to biomarker-driven targeted therapies and immunotherapy [2] [3]. The workflow below illustrates the modern, personalized approach to treatment selection.
Key modern treatment strategies based on molecular profiling include [2] [3]:
For a comprehensive understanding of this compound's overall development, you may need to consult historical clinical trial databases or archival journal collections for these details:
Anthrapyrazoles represent a promising class of antitumor agents developed as successors to anthracyclines, designed to maintain broad-spectrum activity while addressing toxicity concerns associated with earlier compounds. These synthetic agents possess a unique planar polycyclic structure that enables them to function primarily through DNA intercalation and inhibition of topoisomerase II, ultimately leading to DNA damage and apoptosis in rapidly dividing cancer cells [1]. The fundamental anthrapyrazole chemotype consists of a fused heteroaromatic system containing a pyrazole ring, which provides the necessary structural framework for DNA interaction and subsequent biological activity. Early development of anthrapyrazoles was motivated by the clinical limitations of anthracyclines, particularly their dose-limiting cardiotoxicity, with researchers aiming to identify structural analogs that maintained potent anticancer activity while exhibiting improved safety profiles [2].
Anthrapyrazoles demonstrate significant activity against various murine leukemia models and human tumor xenografts, showing particular promise in breast cancer treatment contexts [1]. Their mechanism of action involves formation of a cleavable complex with DNA and topoisomerase II, generating single- and double-strand DNA breaks that trigger apoptotic pathways in cancer cells [2]. The structural evolution of anthrapyrazoles has led to the development of aza-anthrapyrazoles, such as BBR3378, which was specifically engineered to eliminate hydroxyl groups associated with reactive oxygen species formation and subsequent cardiotoxicity [2]. These strategic modifications have yielded compounds with enhanced therapeutic indices, maintaining potent anticancer and immunomodulatory activities while reducing organ-specific toxicities that limited earlier generations of DNA-intercalating agents.
Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational approach for predicting the antitumor activity of anthrapyrazole derivatives and guiding the rational design of novel analogs. Recent studies have evaluated multiple machine learning algorithms for their performance in developing robust QSAR models, including Artificial Neural Networks (ANN), Boosted Trees, Multivariate Adaptive Regression Splines (MARS), and Random Forest methodologies [1]. These approaches leverage molecular descriptors that encode essential structural and physicochemical properties of anthrapyrazoles, enabling the establishment of quantitative relationships between chemical structure and biological activity, typically expressed as pIC50 values representing the negative logarithm of the concentration required for 50% growth inhibition.
Comparative analysis of these algorithms has demonstrated that ANN and Boosted Trees most effectively met validation criteria for predicting anthrapyrazole anticancer effects [1]. The ANN approach particularly distinguished itself by achieving the highest predictive performance, evidenced by superior correlation coefficients between predicted and experimental pIC50 values and the lowest mean absolute error across training, test, and validation datasets. The optimized multilayer perceptron architecture (MLP-15-7-1) effectively captured complex nonlinear relationships between structural features and antitumor activity, demonstrating the capability of neural networks to model intricate molecular interactions governing biological activity. Sensitivity analysis conducted on the ANN model further identified the most influential structural features contributing to antitumor activity, providing valuable insights for structural optimization of the anthrapyrazole scaffold.
The development of predictive QSAR models for anthrapyrazoles relies on the calculation and selection of relevant molecular descriptors that encode critical structural and electronic features governing biological activity. These descriptors encompass topographical parameters (describing 3D spatial arrangement), topological indices (encoding molecular connectivity patterns), and electronic properties (characterizing charge distribution and potential interaction sites) [1]. Specific descriptors found to significantly influence anthrapyrazole activity include Conventional bond order ID number (piPC1), number of atomic composition (nAtomic), and the Largest absolute eigenvalue of Burden modified matrix (SpMax7_Bhm), all of which contribute to characterizing molecular size, complexity, and electronic environment [3].
Robust model validation represents a critical step in QSAR development, ensuring predictive reliability for novel anthrapyrazole structures. Established validation protocols include both internal validation (assessing model performance on training set compounds through methods like Leave-One-Out cross-validation) and external validation (evaluating predictive capability on completely independent test sets) [1] [4]. Additional validation techniques such as Y-scrambling or randomization tests help confirm that model performance derives from genuine structure-activity relationships rather than chance correlations [3]. For QSAR models of anthrapyrazoles, successful validation typically requires meeting specific statistical thresholds, including squared correlation coefficient (r²) values exceeding 0.85, cross-validated correlation coefficient (q²) above 0.80, and predictive r² (pred_r²) greater than 0.60, indicating consistent performance across both training and external compound sets [1] [4].
Table 1: Performance Metrics of Machine Learning Algorithms for Anthrapyrazole QSAR Modeling
| Algorithm | R² Value | Q²LOO | Pred_r² | Mean Absolute Error |
|---|---|---|---|---|
| Artificial Neural Networks (ANN) | 0.902 | 0.881 | 0.635 | Lowest value |
| Boosted Trees | 0.904 | 0.856 | 0.670 | Moderate value |
| Multivariate Adaptive Regression Splines | 0.871 | 0.745 | 0.612 | Higher value |
| Random Forest | 0.893 | 0.812 | 0.598 | Moderate value |
Objective: To generate optimized 3D molecular structures and calculate relevant molecular descriptors for anthrapyrazole derivatives to facilitate QSAR model development.
Materials and Software:
Procedure:
Quality Control:
Objective: To develop and validate robust QSAR models for predicting the antitumor activity of anthrapyrazole derivatives using machine learning approaches.
Materials and Software:
Procedure:
Data preparation and division:
Molecular alignment:
Model development:
Model validation:
Model interpretation:
Quality Control:
Table 2: Key Molecular Descriptors for Anthrapyrazole QSAR Models and Their Structural Significance
| Descriptor Category | Specific Descriptors | Structural Interpretation | Correlation with Activity |
|---|---|---|---|
| Topological | piPC1 (Conventional bond order ID number of order 1) | Molecular branching and connectivity | Positive correlation with enhanced activity |
| Constitutional | nAtomic (Number of atomic composition) | Molecular size and atom count | Optimal range for activity observed |
| Electronic | SpMax7_Bhm (Largest absolute eigenvalue of Burden matrix) | Electronic environment and polarizability | Critical for DNA binding affinity |
| Steric | S_1047, S_927 (Steric interaction energies at specific grid points) | Spatial requirements at defined molecular regions | Determines optimal steric bulk for activity |
| Electrostatic | E_1002 (Electrostatic interaction energy at specific grid point) | Charge distribution at critical positions | Influences DNA intercalation strength |
Anthrapyrazoles exert their antitumor effects through multiple mechanisms centered on their interaction with DNA and key nuclear enzymes. The primary mechanism involves DNA intercalation, where the planar anthrapyrazole chromophore inserts between DNA base pairs, disrupting DNA structure and function [2]. This intercalation facilitates the formation of a ternary complex with topoisomerase II, stabilizing the cleavable complex and preventing DNA resealing, which generates persistent DNA double-strand breaks [2]. The subsequent DNA damage response triggers cell cycle arrest and apoptosis in rapidly proliferating cancer cells. Compared to earlier anthracyclines, anthrapyrazoles demonstrate enhanced specificity for topoisomerase II inhibition while generating reduced reactive oxygen species (ROS), contributing to their improved safety profile.
The immunomodulatory properties of certain anthrapyrazoles, particularly aza-anthrapyrazoles like BBR3378, represent an additional therapeutic mechanism relevant to both cancer and autoimmune diseases [2]. These compounds effectively suppress T-helper 1 (Th1) cell activity by inhibiting T-bet expression and subsequent interferon-gamma (IFN-γ) production, thereby modulating inflammatory responses. This immunomodulation occurs without inducing significant lymphopenia, distinguishing it from conventional chemotherapeutic immunosuppression [2]. The dual functionality of anthrapyrazoles—direct cytotoxicity against tumor cells and immunomodulation of the tumor microenvironment—positions them as promising candidates for cancer immunotherapy approaches, particularly for immunogenic tumors where T-cell activity significantly influences therapeutic outcomes.
Analysis of anthrapyrazole derivatives has revealed critical structural requirements for optimal antitumor activity and reduced toxicity. The planar polycyclic system is essential for DNA intercalation, with even minor deviations from planarity significantly reducing DNA binding affinity [1] [2]. The nature and position of side chain substituents profoundly influence both potency and toxicity profiles; specifically, replacement of hydroxyl groups with amino functionalities reduces iron binding and subsequent ROS generation, mitigating cardiotoxicity concerns [2]. The aza-anthrapyrazole variants, where a nitrogen atom replaces a carbon in the chromophore, demonstrate maintained anticancer efficacy with further reduced potential for cardiotoxicity, representing an important structural advancement.
Recent QSAR studies have quantified the impact of specific structural modifications on biological activity through 3D-contour map analyses derived from molecular field analyses [4]. These analyses identify favorable and unfavorable regions for steric bulk and electrostatic potential around the anthrapyrazole core. For instance, steric bulk at specific positions (corresponding to descriptors S_1047 and S_927) enhances activity, likely by improving DNA binding interactions, while electropositive character at defined regions (corresponding to descriptor E_1002) promotes interaction with the negatively charged DNA phosphodiester backbone [4]. Additionally, the hydrophobic-hydrophilic balance of side chains influences cellular uptake and subcellular distribution, with moderately hydrophobic derivatives generally exhibiting superior activity profiles due to optimized membrane permeability and nuclear localization.
QSAR Model Development and Validation Workflow: This diagram illustrates the systematic process for developing and validating QSAR models for anthrapyrazole derivatives, highlighting critical validation steps.
The integration of computational approaches with experimental validation has significantly advanced our understanding of anthrapyrazole structure-activity relationships, enabling more rational design of novel derivatives with optimized therapeutic profiles. QSAR modeling using advanced machine learning algorithms has proven particularly valuable in identifying critical structural features governing antitumor activity and predicting activity of untested compounds [1]. The continued refinement of these models through inclusion of additional molecular descriptors and application of deep learning approaches promises to further enhance their predictive accuracy and utility in anthrapyrazole optimization.
Future directions in anthrapyrazole research will likely focus on expanding their therapeutic applications beyond oncology to include autoimmune diseases, leveraging their immunomodulatory properties observed in experimental models [2]. Additionally, development of targeted delivery systems could further improve the therapeutic index of anthrapyrazoles by enhancing tumor-specific accumulation while minimizing systemic exposure. The exploration of combination therapies incorporating anthrapyrazoles with other anticancer agents represents another promising avenue, potentially yielding synergistic effects while allowing dose reduction of individual components. As structural insights deepen and computational models become increasingly sophisticated, the anthrapyrazole scaffold continues to offer substantial potential for development of safer, more effective therapeutic agents addressing significant unmet medical needs in both oncology and autoimmunity.
Anthrapyrazole Mechanism of Action: This diagram illustrates the multimodal mechanism of anthrapyrazoles, encompassing cellular uptake, nuclear targeting, DNA damage induction, and immunomodulatory effects.
This compound (development codes CI-937, DuP 937) represents a significant class of anthrapyrazole compounds specifically developed to address the cardiotoxicity limitations of traditional anthracycline antibiotics like doxorubicin while maintaining potent antitumor activity. As a DNA intercalating agent, this compound exerts its cytotoxic effects through multiple mechanisms including DNA intercalation, topoisomerase II inhibition, and induction of DNA strand breaks, ultimately leading to apoptosis of cancer cells [1] [2]. The structural design of anthrapyrazoles reduces the potential for generating semiquinone free radicals in cardiac cells, which is responsible for the dose-limiting cardiotoxicity observed with anthracyclines [1].
Preclinical evaluation demonstrated that CI-937 possesses exceptional in vivo anticancer activity with a broad spectrum of activity against various murine tumors [3]. The drug showed promising activity in early clinical trials, particularly in breast cancer, with one study reporting a response rate of 63% in women with metastatic breast cancer [1]. Its pharmacological profile includes rapid plasma clearance, extensive tissue distribution, and non-linear pharmacokinetics, which have important implications for dosing regimen design and clinical application [4] [3].
The quantification of CI-937 in biological matrices presents unique challenges due to its physicochemical properties. Traditional high-performance liquid chromatography (HPLC) methods proved inadequate because of an inability to extract CI-937 reproducibly from biological fluids [3]. Consequently, a sensitive and specific radioimmunoassay was developed to support pharmacokinetic studies.
Key Protocol Steps:
Assay Performance Characteristics:
This RIA provides the necessary sensitivity to characterize CI-937 pharmacokinetics across various dose levels and has been successfully applied in rodent and human studies [3].
Preclinical pharmacokinetic studies in mouse models revealed that CI-937 exhibits dose-dependent pharmacokinetics, a characteristic with significant clinical implications. Research demonstrated that the area under the plasma concentration-time curve (AUC) increases less than proportionally with escalating doses, indicating non-linear elimination [4].
Table 1: Dose-Dependent Pharmacokinetic Parameters of CI-937 in Mice
| Dose (mg/kg) | Plasma Clearance (mL/min/kg) | Terminal Half-Life (days) | AUC (μg·h/mL) |
|---|---|---|---|
| 1.2 | 31.1 | 11-25 | - |
| 8 | - | 11-25 | - |
| 12 | 63.6 | 11-25 | - |
| 15 | - | 11-25 | - |
Note: Dashes indicate parameters not reported in the available literature [4]
The time-averaged plasma clearance demonstrated significant dose-dependency, increasing from 31.1 to 63.6 mL/min/kg over the 1.2 to 12 mg/kg dose range [4]. This pattern suggests potential saturation of elimination pathways at lower doses or autoinduction of metabolic enzymes at higher doses. The terminal half-life in plasma ranged extensively from 11 to 25 days across all dose levels, indicating prolonged tissue retention [4].
CI-937 displays extensive tissue distribution following intravenous administration, as evidenced by its rapid clearance from plasma and high volume of distribution [3]. The fraction plasma protein bound was determined to be 69% to 76% across concentration ranges from 10 to 10,000 ng/mL, suggesting that the observed non-linear pharmacokinetics are not attributable to saturable protein binding [4]. Potential mechanisms for the non-linear behavior include autoinduction of metabolism and dose-dependent reabsorption from the gastrointestinal tract or kidneys [4].
The clinical development of this compound progressed through Phase I and II trials, with the National Cancer Institute of Canada Clinical Trials Group (NCIC CTG) actively investigating its efficacy across multiple tumor types. Phase I studies established the maximum tolerated dose and characterized the human pharmacokinetic profile, revealing similarities to the non-linear pharmacokinetics observed in preclinical models [5].
Table 2: Clinical Trials of this compound (CI-937/DuP 937)
| Tumor Type | Study Phase | Response Summary | Reference |
|---|---|---|---|
| Colorectal Carcinoma | II | Limited activity observed | [5] |
| Metastatic Melanoma | II | No significant activity demonstrated | [6] |
| Breast Cancer | II | Promising activity (63% response in one study) | [1] |
| Non-Small Cell Lung Cancer | II | Limited efficacy | [2] |
Despite promising preclinical activity and a favorable toxicity profile compared to anthracyclines, this compound demonstrated variable clinical efficacy across different tumor types. The most encouraging results were observed in breast cancer, while limited activity was noted in colorectal carcinoma, non-small cell lung cancer, and metastatic melanoma [5] [1] [6].
The relationship between CI-937 exposure and antitumor effect has been explored in preclinical models, though comprehensive pharmacodynamic analyses in human studies are limited. The non-linear pharmacokinetics observed with CI-937 complicate dose selection, as increasing doses do not result in proportional increases in systemic exposure [4]. This phenomenon underscores the importance of therapeutic drug monitoring in clinical practice, though specific exposure-response relationships have not been fully elucidated in the available literature.
Purpose: To characterize the single-dose pharmacokinetics of CI-937 in mouse models across various dose levels.
Experimental Design:
Analytical Method: Quantify CI-937 concentrations using validated RIA method [3]
Data Analysis:
Purpose: To assess the extent of CI-937 plasma protein binding across clinically relevant concentrations.
Experimental Procedure:
Radioimmunoassay Workflow for CI-937 Quantification
In Vivo Pharmacokinetic Study Design for CI-937
The anthrapyrazole derivative this compound (CI-937) represents an important effort in anticancer drug development aimed at mitigating the cardiotoxicity associated with traditional anthracyclines while maintaining antitumor efficacy. The non-linear pharmacokinetics observed across species present both challenges and opportunities for dose optimization. The developed radioimmunoassay provides a robust analytical method for quantifying CI-937 concentrations in biological matrices, enabling comprehensive pharmacokinetic characterization.
Future research directions should focus on:
The experimental protocols outlined in this document provide a standardized approach for continued investigation of this intriguing compound class and may serve as a template for characterizing other DNA-intercalating agents with complex pharmacokinetic profiles.
The following table summarizes the key pharmacodynamic and toxicity findings from the Phase I clinical trial of Teloxantrone (then known as CI-937 or DUP 937) [1].
| Parameter | Findings and Relationship |
|---|---|
| Dose-Limiting Toxicity (DLT) | Neutropenia (severity defined as Neutrophil Count < 0.5 x 10⁹/L). |
| Other Observed Toxicities | Mild to moderate thrombocytopenia, nausea, vomiting, stomatitis, and alopecia. |
| Relationship (Dose vs. Toxicity) | A statistically significant relationship was established between the administered dose and the percentage change in White Blood Cell (WBC) and neutrophil count. Univariate analysis showed that both Dose and AUC (Area Under the Curve) were significant predictors of hematological toxicity. |
| Multivariate Predictors | For the percentage change in WBC: Dose and Baseline Neutrophil Count. For the percentage change in Neutrophil Count: Dose and Prior Chemotherapy. |
| Recommended Phase II Dose | 22 mg/m², established based on the maximally tolerated dose of 25.2 mg/m². |
The primary objectives of the Phase I trial were to determine the maximally tolerated dose, define the toxicity spectrum, and characterize the pharmacokinetics and pharmacodynamics of this compound [1].
The diagram below outlines the logical workflow and key relationships investigated in the Phase I pharmacodynamic study of this compound.
The available data on this compound is from early-phase trials in the 1990s, and its development appears to have been discontinued. The Phase II study in colorectal carcinoma, for instance, was published in 1993 and found insufficient activity to warrant further study in that cancer type [2].
For modern research on similar compounds:
This compound (also known as CI-937) is a synthetic anthrapyrazole derivative developed as an antitumor agent with the goal of retaining the broad-spectrum antitumor activity of anthracyclines while reducing cardiotoxic side effects. As a planar tricyclic compound, this compound shares structural similarities with mitoxantrone but with modified side chains to improve its therapeutic index. This document provides comprehensive application notes and standardized protocols for evaluating the in vitro cytotoxicity of this compound, enabling researchers in drug development to reliably assess its biological activity and mechanisms of action.
The compound's primary mechanism of action involves DNA intercalation, inhibition of topoisomerase II, and induction of DNA strand breaks, leading to impaired DNA synthesis and ultimately cell death. Recent investigations have revealed an additional mechanism: telomerase inhibition without G-quadruplex stabilization properties, making it particularly interesting for targeting telomerase-positive cancers. The following sections detail standardized methodologies for comprehensive in vitro evaluation of this compound's cytotoxic effects, telomerase inhibition activity, and appropriate experimental controls.
Table 1: this compound Characteristics and Experimental Context
| Property | Description |
|---|---|
| Drug Class | Anthrapyrazole derivative |
| Primary Mechanisms | DNA intercalation, Topoisomerase II inhibition, Telomerase inhibition |
| Structural Features | Planar tricyclic chromophore with basic side chains |
| Key Advantages | Reduced cardiotoxicity compared to anthracyclines, Broad-spectrum antitumor activity |
| Tested Cell Lines | L1210 murine leukemia, Prostate cancer lines, Non-small cell lung cancer (NSCLC) lines |
| Relevant Concentrations | Micromolar range (varying by cell type and assay) |
| Clinical Status | Undergone phase II clinical trials for metastatic breast cancer |
Cytotoxicity assessment forms the foundation of antitumor drug evaluation, providing crucial information about compound efficacy, dose-response relationships, and cellular response patterns. For this compound testing, multiple complementary assays are recommended to obtain a comprehensive activity profile. The selection of appropriate assays should consider specific research objectives, available equipment, and desired throughput capacity.
Table 2: Cytotoxicity Assays for this compound Evaluation
| Assay Type | Principle | Key Reagents | Detection Method | Applications for this compound |
|---|---|---|---|---|
| MTT Assay | Reduction of tetrazolium salt to formazan by mitochondrial enzymes | MTT reagent, DMSO for solubilization | Absorbance at 570 nm | High-throughput screening of cell viability |
| SRB Assay | Binding of dye to cellular protein content | Sulforhodamine B, Acetic acid, Tris buffer | Absorbance at 564 nm | NCI-60 panel testing; Growth inhibition assessment |
| Trypan Blue Exclusion | Membrane integrity assessment using dye exclusion | Trypan blue solution, Hemocytometer | Microscopy counting | Rapid viability assessment pre- and post-treatment |
| TRAP Assay | Telomerase activity detection through PCR amplification | TS primer, CX primer, Taq polymerase | Gel electrophoresis or fluorescence | Telomerase inhibition specificity studies |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This method is particularly suitable for high-throughput screening of this compound across multiple cell lines and concentration ranges.
Materials Required:
Procedure:
Cell Seeding: Harvest exponentially growing cells and prepare a suspension of 5,000-10,000 cells/100 μL/well in complete medium. Seed cells in 96-well plates and pre-incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment and stabilization.
This compound Treatment: Prepare serial dilutions of this compound in complete medium, typically spanning 0.1-100 μM concentrations. Remove culture medium from plates and add 100 μL of each drug concentration to test wells. Include appropriate controls (vehicle-only, blank, positive control). Incubate plates for desired exposure periods (typically 48-72 hours).
MTT Incubation: Following treatment, add 10-20 μL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this incubation, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO or acidified isopropanol to each well to solubilize the formazan crystals. Seal plates and agitate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
Absorbance Measurement: Measure absorbance at 570 nm with a reference filter of 620-690 nm using a microplate reader. Calculate percentage viability relative to untreated controls and determine IC₅₀ values using appropriate statistical software.
Troubleshooting Notes:
The Sulforhodamine B (SRB) assay measures cellular protein content, providing information about cell density and growth inhibition. This method is particularly advantageous for longer-term this compound exposure studies as it is not dependent on metabolic activity.
Materials Required:
Procedure:
Cell Treatment: Seed and treat cells with this compound as described for the MTT assay. Following drug exposure (typically 72 hours), gently remove medium and fix cells by adding 100 μL of 10% cold trichloroacetic acid (TCA). Incubate plates at 4°C for 1 hour.
Staining and Washing: Wash plates five times with tap water to remove TCA and non-adherent materials. Air-dry completely before adding 100 μL of 0.4% SRB solution to each well. Stain for 30 minutes at room temperature.
Removal of Unbound Dye: Wash plates 4-5 times with 1% acetic acid to remove unbound dye. Air-dry plates completely.
Protein-Bound Dye Solubilization: Add 150 μL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake plates for 10-15 minutes on an orbital shaker.
Absorbance Measurement: Read absorbance at 564 nm. Calculate percentage growth inhibition relative to untreated controls using the formula: % Growth Inhibition = [(Abscontrol - Abstreated)/(Abscontrol)] × 100
Data Analysis:
This compound demonstrates a unique mechanism among anthraquinone derivatives by inhibiting telomerase processivity without exhibiting G-quadruplex stabilizing properties. The Telomerase Repeat Amplification Protocol (TRAP) assay is essential for characterizing this specific activity.
TRAP Assay Protocol for this compound:
Cell Lysis and Telomerase Extraction: Harvest this compound-treated cells and prepare cell extracts using lysis buffer. Determine protein concentration and adjust to uniform concentration across samples.
Telomerase Extension Reaction: Incubate cell extracts with TS primer and dNTPs to allow telomerase-mediated extension. Include heat-inactivated controls to confirm telomerase-specific activity.
PCR Amplification: Amplify extended products using TS and CX primers with appropriate cycling conditions. Include internal control to validate reaction efficiency.
Detection and Analysis: Separate products by polyacrylamide gel electrophoresis and visualize using SYBR Green or ethidium bromide staining. Quantify band intensity to determine telomerase inhibition relative to controls.
Recent studies indicate this compound (referred to as TXT4) exhibits significant telomerase inhibition with an IC₅₀ of 9.61 ± 0.93 µM, approximately 7-fold more potent than the reference inhibitor BIBR1532. This inhibition occurs through direct interaction with the hTERT active site, forming hydrogen bonds with aspartic acid residues D343 and D251 as confirmed by molecular docking studies.
Diagram 1: this compound Mechanism of Action - This diagram illustrates the multifaceted mechanisms through which this compound induces cytotoxicity, including DNA intercalation, topoisomerase II inhibition, and direct telomerase inhibition through hTERT binding, ultimately leading to DNA damage response activation and apoptosis.
Appropriate cell line selection is critical for generating meaningful this compound cytotoxicity data. Based on published studies, the following cell lines are recommended:
Culture conditions should follow standard protocols for each specific cell line, ensuring exponential growth throughout the experiment. All cell lines should be regularly tested for mycoplasma contamination and maintained within limited passage numbers to preserve genetic stability.
Comprehensive this compound testing requires careful experimental design with appropriate controls and treatment conditions:
Essential Controls:
Treatment Considerations:
Accurate interpretation of this compound cytotoxicity data requires understanding of its multiple mechanisms and appropriate analytical approaches:
Cytotoxicity Parameters:
Mechanistic Assessment:
1. Introduction Anthracenediones like Mitoxantrone are important chemotherapeutic agents. Monitoring their concentration in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring due to their narrow therapeutic index and potential toxicity, including cardiotoxicity [1]. This note summarizes robust HPLC methods for the determination of Mitoxantrone in rat plasma, which can be adapted for related compounds.
2. Summarized HPLC Methods for Mitoxantrone The table below compares two established HPLC methods for quantifying Mitoxantrone, showcasing different sensitivity and speed requirements.
| Parameter | Method A: LC-MS/MS for High Sensitivity [2] | Method B: HPLC-EC for Robust Assay [3] |
|---|---|---|
| Application | Pharmacokinetic study in rat plasma | Detection in human plasma |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC with Electrochemical Detection (EC) |
| Stationary Phase | C18 column | Reversed-Phase, 10-μm μBondapak C18 |
| Mobile Phase | Not specified in detail | 28% acetonitrile in 80 mM sodium formate buffer (pH 3.0) |
| Detection | MS/MS, Positive ESI mode, MRM: ( m/z ) 445 → | EC Detection at +0.75 V vs. Ag/AgCl |
| Internal Standard | Palmatine | Bisantrene |
| Sample Volume | 50 μL | - |
| Run Time | 2.5 min per sample | - |
| LLOQ | 0.5 ng/mL | 0.1 ng/mL |
| Linear Range | - | 0.1 - 1000 ng/mL |
| Extraction | Protein precipitation | Liquid-liquid extraction (methylene chloride); 85.3% efficiency |
3. Detailed Protocol: LC-MS/MS Determination of Mitoxantrone in Plasma This protocol is adapted from a published method for rat plasma [2].
3.1. Reagents and Chemicals
3.2. Instrumentation and Conditions
3.3. Sample Preparation Procedure
3.4. Method Validation The method should be validated as per ICH or relevant bioanalytical guidelines [4] [5]. Key parameters include:
The following diagram illustrates the logical flow of the protocol, from sample collection to data analysis.
When developing an HPLC method for a new compound like Teloxantrone based on an existing one:
This document is based on scientific literature for Mitoxantrone. All protocols and conditions must be rigorously tested, optimized, and fully validated in your own laboratory for the specific analysis of this compound.
Mitoxantrone, a synthetic anthracenedione, shares a tricyclic planar chromophore structure that often presents solubility challenges similar to those you may encounter with Teloxantrone [1] [2].
| Challenge | Solution & Recommended Protocol | Key Parameters & Notes |
|---|---|---|
| General Solubility | Prepare concentrated stock in DMSO; dilute into aqueous buffer (e.g., culture medium) just before use [3]. | Stock Solubility: ≥ 51.53 mg/mL in DMSO [3]. |
| Aqueous Solution Preparation | Use water with ultrasonic assistance to achieve target concentration [3]. | Aqueous Solubility: ≥ 2.97 mg/mL with sonication [3]. |
| Precipitation in Dilute Solutions | Ensure final DMSO concentration is low; filter solution if needed [3]. | Avoid phosphate buffers if precipitation persists (can influence aggregation [1]). |
| Solution Stability | Aliquot stock solutions; store at -20°C; limit freeze-thaw cycles [3]. | Stable for months when frozen; working solutions for immediate use [3]. |
The chemical stability of Mitoxantrone in various formats is well-documented, providing a model for robust lab protocols.
For a systematic approach to handling such compounds, you can adapt the following experimental workflow. This diagram outlines the key decision points based on Mitoxantrone protocols [5] [4] [3]:
Since the above information is for a related compound, the following steps are crucial for your work with this compound:
Here are common issues and solutions that can be applied to the synthesis of compounds like Teloxantrone:
| Problem Area | Specific Issue | Potential Cause | Recommended Solution |
|---|---|---|---|
| Reaction Efficiency | Low yield in a critical step (e.g., bromination) | Use of thermal initiation leading to side reactions and long reaction times. | Replace thermal initiation with photoinitiation (365 nm LED). This can drastically reduce reaction time and improve selectivity [1]. |
| Poor selectivity, multiple by-products | Unoptimized reaction conditions (temperature, base, reagent amounts). | Conduct a Design of Experiments (DoE) to systematically optimize feed ratios, temperature, and type of base used [1]. | |
| Product Stability | Final product or intermediate degradation | Susceptibility of the compound to hydrolysis or enzymatic breakdown. | Employ stability-guided optimization. Consider terminal modification (acetylation, hydrazidation) or conjugation to improve stability, as demonstrated with peptide therapeutics [2]. |
| Process Scalability | Inconsistent results between small and large scale | Non-scalable reaction conditions or work-up procedures. | Focus on processes with simple operation, low energy consumption, and minimal by-products. Photoreactions are often more scalable than thermal ones [1]. |
Q1: How can I rapidly identify the main by-products forming in my synthesis? A1: After synthesizing and isolating the by-products, use a combination of analytical techniques for characterization. The structure of by-products can be elucidated using methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [1].
Q2: Are there general strategies to improve the proteolytic stability of a synthetic peptide-based anticancer agent? A2: Yes, strategies include:
Q3: What are the key considerations when moving from a thermal to a photo-initiated reaction? A3: The primary considerations are:
The following diagram outlines a general, iterative workflow for optimizing a synthetic process, integrating strategies from the search results.
Protocol Steps:
The table below summarizes the core resistance mechanisms to investigate, along with the corresponding experimental approaches you can use in your lab.
| Resistance Mechanism | Experimental Assays & Protocols | Key Findings from Literature |
|---|
| Altered Drug Transport & Sequestration [1] | Intracellular Accumulation Assay: Measure drug levels via HPLC or flow cytometry (for fluorescent analogs) with/without inhibitors like fumitremorgin C [1]. Confocal Microscopy: Visualize subcellular distribution (e.g., reduced nuclear:cytoplasmic ratio) [1]. | Mitoxantrone-resistant cells showed ATP-dependent, P-gp-independent reduced drug accumulation, reversible with fumitremorgin C [1]. | | Topoisomerase II Alterations [2] | Western Blot/RT-qPCR: Quantify Topo II α/β isoform expression [1]. In Vitro Decatenation Assay: Measure Topo II catalytic activity [1]. ICE Bioassay: Detect drug-induced Topo II-DNA covalent complexes [2]. | Resistance linked to reduced Topo IIβ expression and catalytic activity; mitoxantrone induced DNA-PKcs-dependent DNA damage signaling (NHEJ pathway) [2] [1]. | | Tumor Microenvironment & Survival Signaling [2] [3] | Co-culture Models: Culture cancer cells with stromal cells; assess apoptosis (cPARP) and pathway activation (pERK1/2, pSTAT3) via FACS/intracellular staining [2]. Pharmacologic Inhibition: Combine Teloxantrone with MEK/ERK (e.g., selumetinib) or DNA-PK inhibitors [2]. | Stromal co-culture activated ERK1/2 and STAT3, promoting chemoresistance; DNA-PK and MEK/ERK inhibition re-sensitized resistant cells [2]. |
Here are detailed methodologies for the critical assays mentioned in the table.
This protocol is adapted from research on mitoxantrone resistance [1].
This protocol is based on studies of mitoxantrone's mechanism of action [2].
The following diagram maps the primary resistance pathways and potential intervention points based on current research, integrating the experimental approaches described above.
Q1: Our team has developed a novel this compound-resistant cell line. What is the most efficient way to identify the dominant resistance mechanism?
Q2: The tumor microenvironment is a key factor in our in vivo models. How can we model this in vitro to study its impact on this compound resistance?
Q3: Are there any known biomarkers that can predict cross-resistance between this compound and other chemotherapeutics?
Before method validation, it's crucial to understand the types of impurities you may encounter and the relevant regulatory guidelines.
Here are answers to common questions that might arise during method development and validation for impurities.
Q1: What is the core purpose of analytical method validation? Validation is a formal, systematic process that proves an analytical method is reliable and suitable for its intended use. It provides confidence that the method will consistently yield accurate and precise results, ensuring product safety and efficacy, and is a mandatory requirement of regulatory authorities like the FDA and EMA [2].
Q2: When is method validation or revalidation required? You must validate a method in the following scenarios [2]:
Q3: What are the most common analytical techniques for impurity analysis? High-Performance Liquid Chromatography (HPLC) is one of the most preferred techniques due to its high resolution, sensitivity, and precision [2]. For characterization and structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used [3] [4] [5].
The following table summarizes common issues, their potential causes, and solutions, particularly for HPLC-based methods.
| Problem | Possible Causes | Investigative & Corrective Actions |
|---|
| Poor Chromatographic Peak Shape | - Column degradation or contamination
The workflow for developing and validating a method for impurities involves several key stages. The diagram below outlines this process.
1. Method Development This is the foundational stage where you design the analytical method. For an HPLC method, this involves selecting the column, mobile phase, and gradient program to achieve optimal separation of Teloxantrone from all its potential impurities [7]. A "fit-for-purpose" and "phase-appropriate" strategy is recommended [7].
2. Method Validation Once developed, the method must be validated. The table below summarizes the key parameters to evaluate, as per ICH Q2(R2) guidelines [2].
| Validation Parameter | Objective | Typical Experimental Approach |
|---|---|---|
| Specificity | Confirm method can distinguish analyte from impurities | Analyze sample spiked with impurities; demonstrate baseline separation [2]. |
| Accuracy | Measure closeness to true value | Spiked recovery experiments at multiple levels (e.g., 50%, 100%, 150% of specification) [4]. |
| Precision (Repeatability) | Measure agreement under same conditions | Multiple injections of a homogeneous sample by one analyst, one day [2]. | | Linearity | Demonstrate proportional results to analyte concentration | Analyze minimum of 5 concentrations from LOQ to 120% of target level [4] [2]. | | Range | Confirm interval with acceptable accuracy, precision, linearity | Established based on linearity data, must cover intended working concentrations [2]. | | Limit of Quantification (LOQ) | Lowest amount quantified with accuracy/precision | Determine based on signal-to-noise ratio (e.g., 10:1) and experimental confirmation [3] [2]. | | Robustness | Assess method reliability under deliberate variations | Small, planned changes to parameters (e.g., temp, flow rate, pH) to establish system suitability [7]. |
3. Characterization of Unknown Impurities If new impurities are detected above the Identification Threshold per ICH Q3A, characterization is required. A typical workflow involves [3] [4]:
Q1: What are the primary scale-up challenges for Teloxantrone? Scaling up this compound production presents several interconnected challenges [1]. A key issue is ensuring the consistent formation of the correct crystalline structure (polymorph), as different polymorphs can have varying bioavailability and therapeutic efficacy [1]. Furthermore, chemical reactions do not scale linearly; factors like heat transfer, mixing efficiency, and reaction time can change at larger volumes, potentially leading to new impurities [1]. Finally, developing and scaling asymmetric synthesis methods to produce the correct chiral molecule can be difficult and time-consuming [1].
Q2: How can process analytical technology (PAT) help during scale-up? PAT tools provide real-time, in-situ monitoring of chemical reactions and physical parameters during manufacturing. Techniques like inline infrared spectroscopy (e.g., ReactIR) can track reaction progress and identify the formation of impurities as they happen [1]. Similarly, focused beam reflectance measurement (FBRM) and laser probes can monitor particle size and distribution during crystallization, which is critical for controlling the physical properties of the final product [1].
Q3: What is the significance of molecular descriptors in process development for drugs like this compound? Quantitative Structure-Activity Relationship (QSAR) studies use molecular descriptors to predict a compound's behavior. For anthrapyrazoles like this compound, specific 3D molecular descriptors (e.g., 3D-MoRSE, GETAWAY, RDF) have been shown to significantly influence antitumor activity [2]. Monitoring these properties can help ensure the scaled-up process consistently produces therapeutically effective material.
The table below outlines common scale-up issues, their potential causes, and recommended corrective actions.
| Problem | Potential Root Cause | Corrective & Preventive Actions |
|---|---|---|
| Inconsistent Polymorphic Form | Uncontrolled crystallization process; presence of different polymorphic seeds [1]. | Perform extensive crystallization studies to identify stable form; use PAT (e.g., FBRM) for in-process monitoring [1]. |
| Formation of New Impurities | Altered heat and mass transfer in larger reactors; longer exposure to reaction conditions [1]. | Use PAT (e.g., ReactIR) for real-time reaction monitoring; optimize reaction time and temperature profile in pilot-scale runs [1]. |
| Reduced Reaction Yield or Selectivity | Inefficient mixing in larger vessel; poor catalyst recovery or performance in asymmetric synthesis [1]. | Re-optimize agitation and mixing parameters for scale; investigate more robust catalysts or consider classical resolution techniques [1]. |
| Variable Particle Size Distribution | Uncontrolled crystallization kinetics; inadequate mixing during crystallization [1]. | Develop a crystallization process that directly yields target particle size; consider controlled milling as a secondary step [1]. |
For researchers developing the process, modern machine learning techniques can be valuable. The following workflow is adapted from a study on predicting anthrapyrazole activity, which can be analogous to modeling process outcomes [2].
Title: QSAR Predictive Model Workflow
Procedure [2]:
To integrate the solutions mentioned above, the following diagram visualizes a strategic approach to scaling up this compound production, emphasizing iterative learning and control.
Title: PAT-Driven Scale-Up Strategy
It is important to recognize that the available information has certain limitations. The QSAR model and specific descriptors are derived from general research on anthrapyrazole derivatives for antitumor activity, not from this compound production data specifically [2]. The scale-up challenges and solutions, such as PAT and polymorphism control, are well-established principles in pharmaceutical manufacturing that are directly applicable to this context [1].
This FAQ addresses the most immediate questions regarding the handling and storage of this compound based on the manufacturer's specifications [1].
What are the correct storage conditions for this compound? this compound should be kept in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and ignition sources. Specific storage temperatures are provided below [1].
What is the shelf life of this compound? The available safety data sheet does not specify a definitive shelf life. Adherence to the stated storage conditions is critical for maintaining stability, and users should refer to the certificate of analysis for specific batch information [1].
What should I do if I encounter a problem with my this compound sample? Immediately stop using the product and contact the supplier (DC Chemicals at +86-21-58447131) for further guidance. Have the product's Catalog No. (DC76204) and CAS No. (91441-48-4) ready [1].
The quantitative storage data from the manufacturer is summarized in the table below.
| Parameter | Specification | Reference |
|---|---|---|
| Storage Temperature (Powder) | -20°C [1] | |
| Storage Temperature (in solvent) | -80°C [1] | |
| Container | Tightly sealed [1] | |
| Environment | Cool, well-ventilated; avoid direct sunlight and ignition sources [1] |
A significant gap exists in the publicly available scientific data for this compound.
| Issue | Possible Cause | Recommended Action |
|---|---|---|
| Unexpected experimental results | Sample degradation due to improper storage or handling. | Verify storage temperature has been consistently maintained at -20°C for powder or -80°C in solution. |
| Visible change in sample appearance | Physical or chemical degradation; contamination. | Do not use the product. Inspect for any color change, particulate matter, or container integrity issues. |
| Low purity in analysis | Sample degradation over time or incompatible storage conditions. | Contact the supplier for batch-specific data and recommended analytical methods. |
Since this compound-specific protocols are unavailable, the following general workflow, based on standardized OECD guidelines for hydrolytic stability testing, can serve as a reference for your own investigations [2]. This diagram outlines the key steps in a stability study:
Detailed Methodology for Hydrolytic Stability Testing [2]:
Given the limited data, a conservative and proactive approach is advised when working with this compound:
The table below summarizes common HPLC issues, their potential causes, and recommended solutions, compiled from general troubleshooting guides [1] [2] [3].
| Problem & Symptoms | Potential Causes | Corrective Actions |
|---|---|---|
| No Peaks/Very Small Peaks [1] | Detector lamp off; no mobile phase flow; wrong/deteriorated sample; loose cables [1]. | Verify lamp status and connections; confirm mobile phase flow and sample integrity; reduce detector sensitivity [1]. |
| High Backpressure [1] [2] | Clogged column or frit; blocked inlet filter; air bubbles; damaged pump seals or faulty check valve [1]. | Flush column with strong solvent; replace inlet filter; degas mobile phase; inspect/replace pump seals and check valves [1] [2]. |
| Peak Tailing [1] [2] | Strong sample-column interactions; high/low mobile phase pH; column overloaded or degraded; air bubbles [1]. | Adjust mobile phase pH/composition; degas mobile phase; reduce injection volume; replace degraded column [1] [2]. |
| Peak Splitting [1] [3] | Poor column packing; mismatch between injection and mobile phase solvents; column overloading or degradation [1]. | Ensure proper column installation; match sample and mobile phase solvents; reduce injection volume; replace column [1] [3]. |
| Ghost Peaks [1] | Contaminated mobile phase, sample, or column; dirty detector flow cell [1]. | Filter mobile phase and purify sample; flush column with strong solvent; clean the detector flow cell [1]. |
| Variable Retention Times [1] [2] | System leaks; changes in mobile phase composition; air in pump; column temperature fluctuations [1]. | Check for and fix leaks; prepare mobile phase consistently; degas solvents; use a column oven [1] [2]. |
| Baseline Noise & Drift [2] [3] | Contaminated solvents; detector lamp issues; air bubbles; temperature instability [2] [3]. | Use high-purity, filtered, and degassed solvents; maintain/replace detector lamp; clean flow cell; stabilize lab temperature [2] [3]. |
To help visualize the systematic approach to diagnosing these issues, the following flowchart outlines a logical troubleshooting process.
While I could not find a protocol for Teloxantrone, its structural analog Mitoxantrone (an anthracenedione anticancer agent) provides an excellent methodological template. The following table details a simple, robust, and validated HPLC method from a pharmacokinetic study [4].
| Aspect | Methodology |
|---|---|
| Sample Preparation | Simple protein precipitation. Sequential addition of sulfosalicylic acid and acetonitrile to plasma/tissue homogenates. Mean recovery: 92.3% in plasma [4]. |
| Chromatographic Conditions | Mobile Phase: Acetonitrile and 10 mM sodium phosphate buffer (with 0.1% Triethylamine, pH 3.0). Key Feature: No ion-pairing reagents, simplifying preparation and improving reproducibility [4]. |
| Instrumentation | Pump: Waters 1525; Autosampler: 717 plus; Detector: UV/Vis (λ=660 nm); Column: Waters XTerra RP18 (5 µm, 4.6 x 250 mm) [4]. |
| Elution Profile | Isocratic elution. Flow Rate: 1.0 mL/min. Mitoxantrone retention time: ~6.2 min. Internal Standard (Ametantrone): ~4.6 min [4]. |
| Application Note | Method successfully applied to mouse plasma and tissues (brain, heart, liver, etc.). Detected three potential metabolites in liver samples [4]. |
Here are answers to some common HPLC questions that are relevant to drug analysis.
Q1: How can I prevent high backpressure and column clogging? Always filter your samples and mobile phases before use. Incorporate a guard column before your analytical column to trap particulates and chemical contaminants. Perform regular flushing of the system according to the column manufacturer's instructions [1] [2].
Q2: What are the best practices to ensure stable retention times? Maintain a consistent laboratory temperature, preferably with a column oven. Prepare mobile phases fresh and consistently, using precise volumetric measurements. Ensure the system is free of leaks and that the mobile phase is thoroughly degassed to prevent air bubbles in the pump [1] [2] [3].
Q3: How can I improve peak shape for a basic compound like this compound? Peak tailing is common for basic compounds due to interactions with acidic silanol groups on the silica column. Using a mobile phase with a buffered acidic pH (as in the mitoxantrone method) can suppress this. Adding a small percentage of an amine modifier like triethylamine (TEA) can passivate these silanol sites and significantly improve peak shape [4] [1].
Before optimization, it's crucial to understand the drug's behavior. While Teloxantrone's specific data is unavailable, many anticancer drugs, including alkylating agents, share common mechanisms and challenges.
The diagram below outlines the core mechanism of DNA-damaging drugs and the cellular fate.
To overcome the challenge of non-specificity, several advanced formulation strategies can be employed. The table below summarizes some of the most prominent platforms.
| Formulation Platform | Key Components | Mechanism for Enhanced Delivery | Key Challenges & Notes |
|---|---|---|---|
| Lipid-Based Formulations (e.g., SEDDS [2]) | Lipids, surfactants, co-solvents | Forms fine emulsion in GI tract, enhances solubility and lymphatic absorption for oral drugs. | Screening lipids with DSC/HSM; use in vitro lipolysis to guide selection [2]. |
| Lipid Nanoparticles (LNPs) [3] [4] | Ionizable lipids, phospholipids, cholesterol, PEG-lipids | Encapsulates drug; fuses with cell membranes for intracellular delivery; can be targeted. | Scalability, characterization of size/surface charge; potential immunogenicity [3]. |
| Polymeric Nanoparticles [3] | Biodegradable polymers (e.g., PLGA) | Protects drug, enables sustained release; can be engineered to cross barriers like the BBB. | Consistency in polymer degradation and drug release rates [3]. |
| Microrobots (PMDMs) [5] | Magnetic gel particles, drug cargo | Externally guided (magnetic fields) for physical navigation to precise location; retrieved after delivery. | Early-stage technology; complex fabrication and control in vivo [5]. |
Developing a robust protocol requires more than a one-factor-at-a-time approach. The following framework, based on Robust Parameter Design (RPD), systematically accounts for experimental variation [6].
Objective: To identify control factor settings that minimize cost while ensuring protocol performance remains above a required threshold despite production-phase noise.
Stages of Experimentation:
g0(x) = c'x subject to a performance constraint g(x, z, w, e) ≥ t, where x is control factors, z and w are noise factors, and e is random error [6].The workflow for this iterative process is shown below.
Q1: Our nanoparticle formulation has low drug loading efficiency. What could be the cause?
Q2: The in vivo performance of our optimized oral formulation is inconsistent. How can we improve robustness?
Q3: How can we model the specific signaling pathways affected by our drug to predict efficacy?
This compound is an anthraquinone derivative identified as a potent telomerase inhibitor. Its primary mechanism involves directly targeting the catalytic subunit of human telomerase (hTERT), rather than stabilizing telomeric G-quadruplex structures, which is a common mechanism for many other telomerase-targeting agents [1].
The diagram below illustrates the mechanism by which this compound induces apoptosis in cancer cells.
The following table summarizes quantitative data and experimental protocols from a key study on this compound [1].
| Experimental Aspect | Details and Quantitative Data |
|---|
| Telomerase Inhibition (TRAP Assay) | IC₅₀: 9.61 ± 0.93 µM Result: ~7-fold more potent than reference inhibitor BIBR1532 (IC₅₀ 64.11 ± 2.53 µM) | | Target Engagement (Cellular Thermal Shift Assay) | Method: CETSA under near-physiological conditions. Result: Induced thermal stabilization/aggregation of hTERT, confirming direct target engagement in cells. | | Binding Mode (Molecular Docking) | Method: In silico docking simulation against hTERT active site. Result: Predicted to form hydrogen bonds with aspartic acid residues (D343, D251, D254) in the active site. | | Cellular Phenotype & Selectivity | Method: Analysis of DNA Double-Strand Breaks (DSBs) via microscopy/flow cytometry. Result: Induced DSBs in TERT-positive lung cancer cells (A549, H460), but not in TERT-negative normal cells or ALT-positive U2OS cells. | | Apoptosis Induction | Method: Analysis of cell death pathways. Result: Induced apoptotic cell death through both extrinsic and intrinsic pathways. |
The table below summarizes the fundamental characteristics and overall clinical positioning of doxorubicin and mitoxantrone.
| Feature | Doxorubicin | Mitoxantrone |
|---|---|---|
| Chemical Class | Anthracycline [1] | Anthracenedione (synthetic doxorubicin analogue) [2] [1] |
| Primary Mechanism | Topoisomerase II inhibition; DNA intercalation [1] | Topoisomerase II inhibition; DNA intercalation [1] [3] |
| Main Clinical Uses | Various cancers (blood, bladder, breast, etc.) [4] | Acute leukemias, advanced prostate cancer, Multiple Sclerosis (MS) [2] [5] |
| Key Efficacy Consideration | Superior efficacy in some contexts (e.g., advanced NHL) [6] | Developed for reduced cardiotoxicity, but may be less efficacious in some indications [2] [6] |
| Key Safety Consideration | Cumulative, dose-dependent cardiotoxicity [4] | Potent cardiotoxicity per molecule; requires lifetime cumulative dose limit [5] [1] [7] |
This table consolidates quantitative data from clinical studies and preclinical models to facilitate a direct comparison.
| Parameter | Doxorubicin | Mitoxantrone | Context & Notes |
|---|---|---|---|
| Efficacy (Clinical Trial) | CR: 49% [6] | CR: 31% (p=0.03) [6] | Advanced Non-Hodgkin's Lymphoma (NHL) in elderly patients (CHOP vs. CNOP regimen) [6] |
| Efficacy (Clinical Trial) | 3-Year Survival: 42% [6] | 3-Year Survival: 26% (p=0.03) [6] | Advanced Non-Hodgkin's Lymphoma (NHL) in elderly patients [6] |
| Cardiotoxicity Risk Equivalence | 1.0 (Reference) [7] | 10.5 [7] | For calculating childhood cancer therapy-related cardiac dysfunction (CTRCD) risk. A dose of 1 mg doxorubicin is considered to carry a similar cardiotoxic risk to 10.5 mg mitoxantrone. [7] |
| Recommended Lifetime Cumulative Dose | 400–550 mg/m² [1] | 100–140 mg/m² [1] | To mitigate the risk of cardiotoxicity [1] |
| Molecular Cardiotoxicity (Preclinical) | Disturbs glycolysis & fatty acid oxidation; heavily impacts amino acids [1] | Disturbs fatty acid oxidation; downregulates autophagy [1] | In mouse models; mechanisms are similar but distinct [1] |
For your reference, here are the methodologies from key studies cited in this comparison.
Clinical Trial: CHOP vs. CNOP for NHL [6]
Preclinical Study: Molecular Cardiotoxicity [1]
The following diagram synthesizes the mechanisms of action and key pathways leading to cardiotoxicity for both drugs, based on the search results.
The diagram above illustrates that while their anticancer mechanisms are similar, the molecular pathways leading to cardiotoxicity have key differences. Both drugs cause cardiac metabolic disturbance, shifting energy production away from glycolysis and towards fatty acid oxidation [1]. However, doxorubicin has a broader disruptive impact, additionally affecting amino acid turnover. Mitoxantrone appears to have a more pronounced effect on certain autophagy proteins like Beclin1 [1]. These distinctions are crucial for researching targeted cardioprotective strategies.
For researchers and drug development professionals, the data indicates:
For researchers and scientists, validating an analytical method is the process of demonstrating that it is suitable for its intended purpose, such as determining the identity, purity, potency, and performance of a drug substance or product [1]. The core principles and parameters for validation are well-established by international regulatory bodies like the ICH (International Council for Harmonisation) [1] [2].
The table below summarizes the key performance characteristics that your comparison guide should assess for any method used to determine Teloxantrone purity.
| Validation Parameter | Definition & Purpose | Typical Experimental Approach |
|---|---|---|
| Accuracy | The closeness of test results to the true value; demonstrates method correctness [1]. | Quantification of this compound against a reference standard; or spiking a placebo with the API and measuring recovery [1]. |
| Precision | The degree of scatter among repeated measurements from a homogeneous sample [1]. | Multiple measurements of the same sample under varied conditions (different days, analysts, instruments). Levels include repeatability (same conditions), intermediate precision (within-lab variations), and reproducibility (between labs) [1]. |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components [1]. | Analysis of placebo to check for interference; and analysis of samples spiked with potential impurities or degradants (from forced degradation studies) [1]. |
| Linearity & Range | Linearity: The ability to obtain results proportional to analyte concentration. Range: The interval between upper and lower concentration levels where linearity, accuracy, and precision are demonstrated [1]. | Measurement of analyte response across a series of concentrations (e.g., 5-6 levels). A regression plot (least squares) is used; visual inspection assesses proportionality [1]. |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in procedural parameters [1]. | Testing the effect of small changes (e.g., mobile phase pH/composition, flow rate, column lot, temperature, sample extraction time) on system suitability parameters [1]. |
| Detection Limit (LOD) & Quantitation Limit (LOQ) | LOD: The lowest amount of analyte that can be detected. LOQ: The lowest amount that can be quantified with acceptable accuracy and precision [1]. | Based on signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ) or calculated from the standard deviation of the response and the slope of the calibration curve [1]. |
While specific protocols for this compound are not available in the search results, you can adapt the following general methodologies, which are standard in the field.
The following diagram illustrates the typical workflow for developing and validating an analytical method, from early development to its final documented validation.
| Compound | Alternative / Research Code | Key Experimental Findings & Potency Data | Clinical Trial Phase (as of 1993) |
|---|
| Teloxantrone | DuP 937, CI-937 | In L1210 Leukemia Cells: • Reduced cloning efficiency by 50% (IC50) at ( 3.0 \times 10^{-8} ) M [1]. • Inhibited DNA synthesis by 50% at 0.33 μM; inhibited RNA synthesis by 50% at 2.0 μM, showing selective inhibition of DNA over RNA synthesis [1]. | Phase II (for colorectal carcinoma) [2] | | CI-942 | - | In L1210 Leukemia Cells: • Reduced cloning efficiency by 50% (IC50) at ( 1.5 \times 10^{-7} ) M [1]. • Inhibited DNA synthesis by 50% at 0.57 μM; inhibited RNA synthesis by 50% at 11.3 μM, showing a more pronounced selective inhibition of DNA over RNA synthesis than CI-937 [1]. | Information not available in search results |
Based on the data, CI-937 (this compound) appears more potent than CI-942 in cell-based assays, demonstrating a lower (better) IC50 for reducing cell cloning efficiency [1].
The anthrapyrazoles function primarily as DNA intercalators, a mechanism shared with drugs like mitoxantrone. The available research highlights several key biochemical properties and methodological approaches relevant to your guide.
The general mechanism of action for DNA-intercalating agents like anthrapyrazoles and the associated cellular response to DNA damage can be visualized as follows:
The following table summarizes the core experimental approaches you can use to evaluate cross-reactivity for Teloxantrone.
| Method | Core Principle | Key Experimental Steps | Primary Application & Outcome |
|---|
| In Vitro Cross-Reactivity Testing [1] [2] | Spike known concentrations of potential cross-reactants into drug-free urine or buffer and run the immunoassay. | 1. Prepare stock solutions of this compound and suspected structurally similar compounds. 2. Spike these into a blank matrix at various concentrations. 3. Run the immunoassay and measure the response. 4. Calculate the % cross-reactivity: (IC₅₀ of this compound / IC₅₀ of cross-reactant) × 100% [2]. | Determines the concentration of a compound needed to cause a false positive, providing a direct, quantitative measure of interference for the assay [1]. | | Computational Similarity Analysis [3] | Use molecular modeling software to calculate structural similarity between this compound and other molecules. | 1. Obtain or generate the 2D or 3D molecular structure of this compound. 2. Use fingerprint-based algorithms (e.g., MDL public keys, FCFP_6) to compare it to a database of compounds. 3. Calculate a similarity coefficient (e.g., Tanimoto coefficient). | Predicts which compounds have a high probability of cross-reacting, helping to prioritize which molecules to test experimentally and saving resources [3]. | | Data-Driven EHR Analysis [1] | Mine electronic health record (EHR) data to find statistical associations between patient medication exposure and unexpected immunoassay results. | 1. Extract a large dataset of immunoassay results and linked patient medication histories. 2. Use statistical models (e.g., logistic regression) to quantify if exposure to a specific drug increases the odds of a false-positive result. | Discovers previously unknown cross-reactivities in a real-world clinical setting, providing hypotheses for subsequent laboratory validation [1]. |
You can integrate these methods into a logical workflow to thoroughly characterize the cross-reactivity profile of an immunoassay. The following diagram illustrates how these components connect.
When interpreting your results, it is crucial to remember that cross-reactivity is not an absolute property of the antibodies alone. The measured selectivity of your assay can be influenced by the specific conditions under which it is run [2]:
The table below summarizes the key pharmacokinetic parameters found for two specific anthrapyrazole compounds:
| Compound | Study Type | Elimination Half-Life (Mean) | Clearance | Volume of Distribution | Protein Binding | Urinary Excretion (Parent Drug) | Key Toxicity |
|---|---|---|---|---|---|---|---|
| Biantrazole [1] | Phase I Clinical (n=41) | 14.1 ± 7.8 hours | Not specified | Not specified | Not specified | ~12% (plus metabolites) | Leucopenia |
| CI-941 [2] | Preclinical (Mouse) | Not fully specified (triphasic) | 250–400 mL/min/kg | Rapid and extensive tissue distribution (high in kidney) | 80%–84% | 12%–18% | Leucopenia, weight loss |
The pharmacokinetic data for these compounds were generated using established and rigorous experimental protocols.
While detailed metabolic pathways for anthrapyrazoles are not provided in the search results, they are known to be DNA-intercalating agents [2]. The following diagram outlines the general pharmacokinetic journey and primary effect of these compounds, from administration to effect and elimination.
The difficulty in creating a detailed comparison guide stems from several factors inherent to the current state of research on this drug class:
To build a more complete comparative profile, the following approaches could be considered: